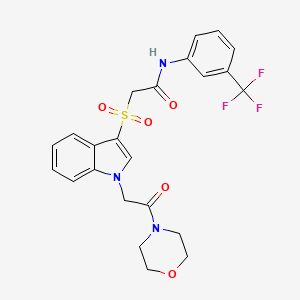

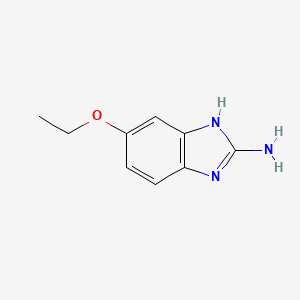

5-ethoxy-1H-1,3-benzodiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethoxy-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.21 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 177.21 . More specific physical and chemical properties such as melting point, boiling point, and density might be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación

Antineoplastic and Antifilarial Agents

5-ethoxy-1H-1,3-benzodiazol-2-amine derivatives have been synthesized and evaluated for their potential antineoplastic and antifilarial activities. A study highlighted the synthesis of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, showing significant growth inhibition in L1210 cells, an indication of their antineoplastic potential. Additionally, these compounds demonstrated substantial in vivo antifilarial activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae, suggesting their use in treating filarial infections (Ram et al., 1992).

Antimicrobial Activities

The antimicrobial properties of this compound derivatives have been explored, with some new 1,2,4-triazole derivatives showing good or moderate activities against tested microorganisms (Bektaş et al., 2007). This opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Neuropharmacological Applications

Research into the neuropharmacological applications of this compound derivatives includes the study of selective inhibitors of glial GABA uptake. These compounds have shown to be more potent as inhibitors of glial rather than neuronal GABA uptake, with potential implications for the development of new treatments for neurological disorders (Falch et al., 1999).

Antiproliferative and Antimicrobial Properties

The structural analysis and synthesis of Schiff bases derived from some 1,3,4-thiadiazole compounds revealed significant DNA protective ability and antimicrobial activity against S. epidermidis. These findings suggest the potential of these derivatives in developing new therapeutic strategies for treating cancer and bacterial infections (Gür et al., 2020).

Synthesis of Quinazolinone Derivatives

This compound has been utilized in the synthesis of quinazolinone derivatives with antimicrobial activity. This demonstrates the compound's utility in organic synthesis and its contribution to the development of new antimicrobial agents (El-Hashash et al., 2011).

Propiedades

IUPAC Name |

6-ethoxy-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUORMKRSZZVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2722767.png)

![N-(3-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2722773.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2722784.png)